molecular formula C7H3ClF4O3S B3040084 4-Chloro-2-fluorophenyl trifluoromethanesulfonate CAS No. 154267-22-8

4-Chloro-2-fluorophenyl trifluoromethanesulfonate

Cat. No.: B3040084
CAS No.: 154267-22-8
M. Wt: 278.61 g/mol
InChI Key: WLBBSZLGCYFMQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-2-fluorophenyl trifluoromethanesulfonate typically involves the reaction of 4-chloro-2-fluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows:

4-Chloro-2-fluorophenol+Trifluoromethanesulfonic anhydride4-Chloro-2-fluorophenyl trifluoromethanesulfonate+By-products\text{4-Chloro-2-fluorophenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{By-products} 4-Chloro-2-fluorophenol+Trifluoromethanesulfonic anhydride→4-Chloro-2-fluorophenyl trifluoromethanesulfonate+By-products

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Chloro-2-fluorophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile. Common reagents include alkoxides, amines, and thiolates.

    Reduction Reactions: It can be reduced to form 4-chloro-2-fluorophenol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form corresponding sulfonic acids.

The major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

4-Chloro-2-fluorophenyl trifluoromethanesulfonate has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It is used in the development of advanced materials with specific properties.

    Chemical Biology: It is employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorophenyl trifluoromethanesulfonate involves its role as a sulfonate ester. It acts as an electrophile in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile. This mechanism is crucial in various synthetic pathways, enabling the formation of diverse chemical structures .

Comparison with Similar Compounds

4-Chloro-2-fluorophenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:

    4-Chloro-2-fluorophenyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.

    4-Chloro-2-fluorophenyl benzenesulfonate: Contains a benzenesulfonate group, leading to different reactivity and applications.

    4-Chloro-2-fluorophenyl toluenesulfonate: Features a toluenesulfonate group, which affects its chemical behavior and uses.

The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other sulfonate esters .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O3S/c8-4-1-2-6(5(9)3-4)15-16(13,14)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBBSZLGCYFMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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